molecular formula C32H42N2O2 B14004950 2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione CAS No. 28293-28-9

2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione

Katalognummer: B14004950
CAS-Nummer: 28293-28-9
Molekulargewicht: 486.7 g/mol
InChI-Schlüssel: KGQWXUGBTTVRHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione is an organic compound with a complex structure that includes heptylamino and diphenyl groups attached to a cyclohexa-diene-dione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,5-diphenylcyclohexa-2,5-diene-1,4-dione with heptylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification systems to handle large quantities of reactants and products.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diene-dione core to a more saturated structure.

    Substitution: Amino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Bis(alkylamino)-1,4-benzoquinones: These compounds share a similar quinone core but with different alkylamino groups.

    2,5-Bis(2-aminothiazol-5-yl)-3,6-dichlorohydroquinones: These compounds have a similar structure but include thiazole and chlorine substituents.

Uniqueness

2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of heptylamino and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

28293-28-9

Molekularformel

C32H42N2O2

Molekulargewicht

486.7 g/mol

IUPAC-Name

2,5-bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H42N2O2/c1-3-5-7-9-17-23-33-29-27(25-19-13-11-14-20-25)32(36)30(34-24-18-10-8-6-4-2)28(31(29)35)26-21-15-12-16-22-26/h11-16,19-22,33-34H,3-10,17-18,23-24H2,1-2H3

InChI-Schlüssel

KGQWXUGBTTVRHZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCNC1=C(C(=O)C(=C(C1=O)C2=CC=CC=C2)NCCCCCCC)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.